An In-depth Technical Guide to 2-Methyl-5-(thiophen-2-yl)thiophene
An In-depth Technical Guide to 2-Methyl-5-(thiophen-2-yl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-(thiophen-2-yl)thiophene is a heterocyclic aromatic compound belonging to the bithiophene family. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This document provides a comprehensive technical overview of 2-Methyl-5-(thiophen-2-yl)thiophene, including its chemical properties, a proposed synthetic methodology based on established cross-coupling reactions, and a discussion of its potential biological significance in the context of related thiophene compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide leverages information on analogous compounds to provide a predictive but scientifically grounded resource.
Chemical Properties and Data
2-Methyl-5-(thiophen-2-yl)thiophene is an asymmetric bithiophene derivative. The fundamental chemical and physical properties are summarized in the table below. It is important to note that while some data is available from chemical suppliers, extensive experimental characterization is not publicly documented.
| Property | Value | Source |
| CAS Number | 18494-74-1 | [1] |
| Molecular Formula | C₉H₈S₂ | |
| Molecular Weight | 180.28 g/mol | |
| Physical Appearance | Not specified (likely a solid or oil) | |
| Solubility | Expected to be soluble in organic solvents | |
| Purity | Available for laboratory use | [1] |
Synthesis and Experimental Protocols
The synthesis of asymmetrically substituted bithiophenes like 2-Methyl-5-(thiophen-2-yl)thiophene is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three primary methods applicable are the Suzuki, Stille, and Kumada couplings. These reactions offer a versatile and efficient means of forming carbon-carbon bonds between two thiophene rings.
Proposed Synthetic Routes
Below are three plausible synthetic routes for the preparation of 2-Methyl-5-(thiophen-2-yl)thiophene. The choice of method may depend on the availability of starting materials, desired yield, and tolerance to functional groups.
Caption: Proposed synthetic pathways to 2-Methyl-5-(thiophen-2-yl)thiophene.
Detailed Experimental Protocol: Suzuki Coupling
The Suzuki coupling is often preferred due to the stability and low toxicity of the boronic acid reagents.[2][3] The following is a representative experimental protocol for the synthesis of 2-Methyl-5-(thiophen-2-yl)thiophene via a Suzuki coupling reaction.[4][5]
Materials:
-
2-Bromo-5-methylthiophene
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Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water
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Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-bromo-5-methylthiophene (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol (e.g., 40 mL toluene, 10 mL ethanol).
-
Reaction: Degas the mixture by bubbling nitrogen through the solution for 15 minutes. Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
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Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure 2-Methyl-5-(thiophen-2-yl)thiophene.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Data (Predicted)
¹H NMR (predicted):
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A singlet for the methyl protons around δ 2.5 ppm.
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A series of doublets and doublets of doublets in the aromatic region (δ 6.8-7.4 ppm) corresponding to the protons on both thiophene rings. The coupling constants would be characteristic of the ortho and meta relationships of the protons.
¹³C NMR (predicted):
-
A peak for the methyl carbon around δ 15 ppm.
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A series of peaks in the aromatic region (δ 120-145 ppm) for the eight carbons of the two thiophene rings.
Mass Spectrometry (predicted):
-
The molecular ion peak (M⁺) would be observed at m/z = 180.
Potential Biological Activities and Applications
Thiophene derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[8][9][10] Although the specific biological profile of 2-Methyl-5-(thiophen-2-yl)thiophene has not been reported, its structural similarity to other bioactive thiophenes suggests potential for various therapeutic applications.
Potential areas of interest for biological screening include:
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Anticancer Activity: Many thiophene-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[11] The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways.
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Antimicrobial Activity: Thiophene derivatives have been investigated for their antibacterial and antifungal properties.[9]
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Anti-inflammatory Activity: Some thiophene-based compounds have shown potent anti-inflammatory effects.[9]
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Enzyme Inhibition: The thiophene nucleus can act as a bioisostere for other aromatic rings, enabling it to interact with the active sites of various enzymes.
Caption: Logical relationship of the thiophene scaffold to potential bioactivities.
Conclusion
2-Methyl-5-(thiophen-2-yl)thiophene is a readily synthesizable compound with potential for applications in medicinal chemistry and materials science. While specific experimental data for this molecule is scarce, established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide a clear path for its preparation. The known biological activities of the broader class of thiophene derivatives suggest that 2-Methyl-5-(thiophen-2-yl)thiophene could be a valuable candidate for screening in various drug discovery programs. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications.
References
- 1. 007chemicals.com [007chemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]
- 7. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
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